molecular formula C9H7NOS B1271751 2-Methylbenzo[d]thiazole-5-carbaldehyde CAS No. 20061-46-5

2-Methylbenzo[d]thiazole-5-carbaldehyde

Cat. No. B1271751
CAS RN: 20061-46-5
M. Wt: 177.22 g/mol
InChI Key: PONNYPGVGULWMI-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

3.83 g of silver nitrate was dissolved in 10 mL of water, to which a solution of 1.81 g of sodium hydroxide in 10 mL of water was added dropwise and then a solution of 2.00 g of 2-methyl-1,3-benzothiazole-5-carbaldehyde in 20 mL of tetrahydrofuran was added dropwise at room temperature, and this solution was stirred for 30 minutes at the same temperature. The reaction mixture was filtered through Celite, and 6M hydrochloric acid was added to the filtrate to adjust its pH value to 3.5 followed by addition of ethyl acetate, and then the organic phase was separated therefrom. After the resultant organic phase was washed with a saturated sodium chloride solution, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was dissolved in 30 mL of methylene chloride, to which 20 μL of N,N-dimethylformamide and 1.5 mL of oxalyl chloride were added successively, and this solution was stirred for 30 minutes at room temperature. The reaction mixture, to which 20 mL of methanol was added dropwise, was stirred for 30 minutes at room temperature, and after water was added thereto, the pH value of this mixture was adjusted to 7 with a 5M solution of sodium hydroxide in water, and then the organic phase was separated therefrom. After the resultant organic phase was washed with a saturated sodium chloride solution, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 1.90 g of methyl 2-methyl-1,3-benzothiazole-5-carboxylate as light yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.83 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][C:7]=2[N:8]=1.[O:15]1CCC[CH2:16]1>O.[N+]([O-])([O-])=O.[Ag+]>[CH3:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:7]=2[N:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=C(C=C2)C=O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.81 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
3.83 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
this solution was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite, and 6M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the filtrate
ADDITION
Type
ADDITION
Details
followed by addition of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in 30 mL of methylene chloride, to which 20 μL of N,N-dimethylformamide and 1.5 mL of oxalyl chloride
ADDITION
Type
ADDITION
Details
were added successively
STIRRING
Type
STIRRING
Details
this solution was stirred for 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture, to which 20 mL of methanol was added dropwise
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
after water was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.